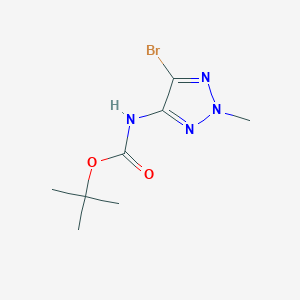
4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid: is a chemical compound with the following molecular formula:
C13H17NO4
(hydrochloride salt). It crystallizes in an orthorhombic space group with dimensions ofa=24.295A˚
,b=15.086A˚
, andc=7.552A˚
. The compound has a molecular weight of 287.74 g/mol .Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for 4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid may involve various reactions. One common method is the protodeboronation of pinacol boronic esters, which provides access to the desired compound . Further details on specific synthetic routes would require additional literature research.
Analyse Chemischer Reaktionen
Reactivity: 4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions would depend on the specific transformation.
Major Products: The major products formed from these reactions would vary based on the reaction type. Detailed studies would be needed to ascertain specific products.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound may find applications in organic synthesis, medicinal chemistry, and materials science due to its unique structure.
Biology and Medicine: Research on its biological activities is limited, but it has been studied as a pyrazoline derivative with potential anti-HIV activity . Further investigations are necessary to explore its pharmacological properties.
Wirkmechanismus
The exact mechanism by which 4-(2,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid exerts its effects is not well-documented. Further studies are required to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Comparing this compound with similar derivatives would require a comprehensive literature review. Unfortunately, I don’t have specific information on similar compounds at this time.
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
4-(2,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-8-3-4-9(12(5-8)18-2)10-6-14-7-11(10)13(15)16/h3-5,10-11,14H,6-7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
TXLZTKWCFWHZHF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2CNCC2C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


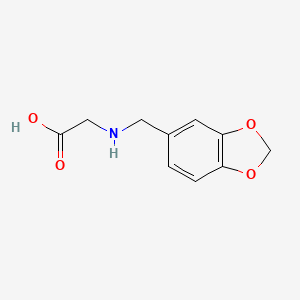
![Methyl 1-chloro-6-azaspiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B13512579.png)
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]ethan-1-amine](/img/structure/B13512581.png)
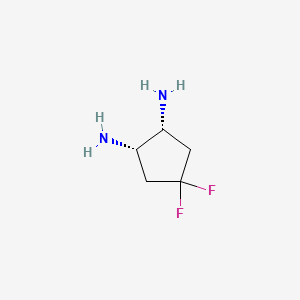

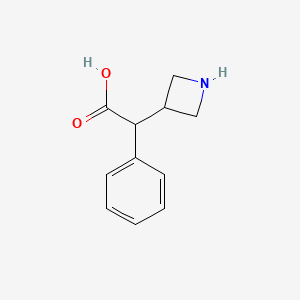
![9-Oxabicyclo[3.3.1]nonan-2-one](/img/structure/B13512599.png)
amine hydrochloride](/img/structure/B13512604.png)
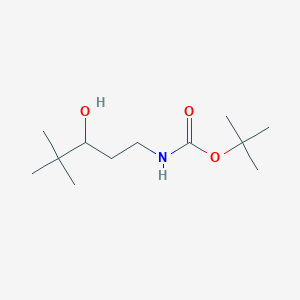
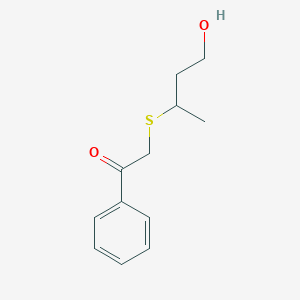

![{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13512642.png)
![2-[(But-3-en-1-yl)amino]acetic acid](/img/structure/B13512648.png)
